molecular formula C9H14ClN3O5 B1669688 Cytarabine hydrochloride CAS No. 69-74-9

Cytarabine hydrochloride

Cat. No. B1669688
CAS RN: 69-74-9
M. Wt: 279.68 g/mol
InChI Key: KCURWTAZOZXKSJ-JBMRGDGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cytarabine hydrochloride, also known as Ara-C, is an antineoplastic agent used in chemotherapy . It is a pyrimidine nucleoside analogue that inhibits the synthesis of DNA . Its actions are specific for the S phase of the cell cycle . It also has antiviral and immunosuppressant properties . It is a white to off-white crystalline powder which is freely soluble in water and slightly soluble in alcohol and in chloroform .


Synthesis Analysis

Cytarabine hydrochloride and its derivative ancitabine hydrochloride, which are important antileukemia drugs, have been synthesized starting from cytidine . The overall yield of cytarabine hydrochloride was 32.2% . The synthetic process is simple, convenient, and easy to operate on an industrial scale .


Molecular Structure Analysis

Cytarabine hydrochloride has a molecular formula of C9H14ClN3O5 . Its average mass is 279.678 Da and its monoisotopic mass is 279.062195 Da . It has 4 defined stereocentres .


Physical And Chemical Properties Analysis

Cytarabine hydrochloride is an odorless, white to off-white crystalline powder . It is freely soluble in water and slightly soluble in alcohol and in chloroform . Each mL contains 20 mg Cytarabine .

Scientific Research Applications

Pharmacokinetics and Derivatives

Cytarabine hydrochloride, also known as Ara-C, is primarily utilized in the treatment of acute myelogenous leukemia and lymphocytic leukemias. A significant aspect of cytarabine research focuses on its pharmacokinetics. As an S-phase-specific drug, its effectiveness relies on prolonged exposure of cells to cytotoxic concentrations. Research has indicated that cytarabine rapidly deaminates to an inactive metabolite, uracil arabinoside, which has spurred the development of effective formulations and derivatives that resist deamination and exhibit improved pharmacokinetic parameters. Examples of such derivatives include ancitabine, enocitabine, and cytarabine ocfosfate, used clinically in Japan. Additionally, cytarabine encapsulated into multivesicular liposomes has been approved for intrathecal treatment of lymphomatous meningitis. This encapsulation protects cytarabine from fast degradation and elimination (Hamada, Kawaguchi, & Nakano, 2002).

Prodrugs and Delivery Systems

Cytarabine's applications extend into the development of prodrugs and delivery systems for enhanced leukemia treatment. Its polar nature, short plasma half-life, and limited bioavailability have led to the exploration of various prodrug strategies. Recent developments like ValCytarabine and CP-4055 have shown promise in leukemia and solid tumor treatments, respectively. Delivery systems like liposomal-cytarabine formulations (e.g., DepoCyt) have been approved for certain cancer therapies, highlighting the evolution of cytarabine application from a standalone drug to a component of more complex delivery systems that aim for sustained release and targeted delivery (Chhikara & Parang, 2010).

Synthesis and Stability Studies

Research has also delved into the synthesis and stability of cytarabine and its derivatives. Studies have focused on optimizing reaction conditions and yields for effective synthesis, which is crucial for industrial-scale production. Stability studies are essential to ensure that cytarabine maintains its therapeutic efficacy during storage and upon administration (Zh, 2013).

Novel Formulations for Enhanced Efficacy

Innovative research has explored various formulations to enhance the efficacy of cytarabine. These include creating fatty acyl ester derivatives of cytarabine, which aim to improve cellular uptake and prolong the duration of action. Another area is the development of biodegradable thermosensitive hydrogels for controlled cytararabine delivery, aiming for a sustained release mechanism that could potentially enhance therapeutic outcomes in cancer therapy. These advancements in drug formulation and delivery are critical for maximizing the therapeutic potential of cytarabine (Chhikara, Mandal, & Parang, 2010); (Liu et al., 2014).

Environmental Impact and Degradation

The environmental impact of cytarabine, particularly its presence in wastewater and surface waters, has been a topic of interest. Studies have investigated the degradation of cytarabine using photo-catalytic processes, which are essential for understanding the environmental fate of pharmaceuticals. Identifying the transformation products and assessing their toxicity is crucial for evaluating the environmental impact and designing strategies for safer disposal or degradation of cytarabine residues (Koltsakidou et al., 2019).

Safety And Hazards

Cytarabine can cause a severe decrease in the number of blood cells in your bone marrow . This may cause certain symptoms and may increase the risk that you will develop a serious infection or bleeding . Other side effects include bone marrow suppression, vomiting, diarrhea, liver problems, rash, ulcer formation in the mouth, and bleeding . Other serious side effects include loss of consciousness, lung disease, and allergic reactions . Use during pregnancy may harm the baby .

Future Directions

Cytarabine is also being studied in the treatment of other types of cancer . It is also available in a different form, combined with Daunorubicin Hydrochloride .

properties

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5.ClH/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16);1H/t4-,6-,7+,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCURWTAZOZXKSJ-JBMRGDGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5.ClH, C9H14ClN3O5
Record name CYTARABINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20079
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

147-94-4 (Parent)
Record name Cytarabine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5024891
Record name Cytarabine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals (from aqueous ethanol) or fluffy white powder. (NTP, 1992)
Record name CYTARABINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20079
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 63 °F (NTP, 1992)
Record name SID56424029
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name CYTARABINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20079
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Cytarabine hydrochloride

CAS RN

69-74-9
Record name CYTARABINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20079
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cytarabine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cytarabine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cytarabine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-β-D-arabinofuranosylcytosine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.649
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYTARABINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33K3DB6591
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

356 to 360 °F (NTP, 1992)
Record name CYTARABINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20079
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cytarabine hydrochloride
Reactant of Route 2
Cytarabine hydrochloride
Reactant of Route 3
Cytarabine hydrochloride
Reactant of Route 4
Cytarabine hydrochloride
Reactant of Route 5
Cytarabine hydrochloride
Reactant of Route 6
Cytarabine hydrochloride

Citations

For This Compound
432
Citations
HI El-Subbagh, AA Al-Badr - Profiles of Drug Substances, Excipients and …, 2009 - Elsevier
… [41] established a high-performance liquid chromatographic method for the determination of cytarabine hydrochloride for injection. The contents of cytarabine hydrochloride were …
Number of citations: 26 www.sciencedirect.com
K Ruckmani, B Jayakar, SK Ghosal - Drug development and …, 2000 - Taylor & Francis
Niosome vesicles of cytarabine hydrochloride were prepared by a lipid hydration method that excluded dicetylphosphate. The sizes of the vesicles obtained ranged from 600 to 1000 nm…
Number of citations: 139 www.tandfonline.com
BS Chhikara, K Parang - Expert opinion on drug delivery, 2010 - Taylor & Francis
Importance of the field: Cytarabine is a polar nucleoside drug used for the treatment of myeloid leukemia and non-Hodgkin's lymphoma. The drug has a short plasma half-life, low …
Number of citations: 128 www.tandfonline.com
K Ruckmani, M Sivakumar… - Journal of Biomedical …, 2007 - ingentaconnect.com
The Cytarabine Hydrochloride (CTH) drug has a very low biological half-life; hence it was formulated in nanoparticles to improve the therapeutic efficacy by targeting to the tumorous site …
Number of citations: 10 www.ingentaconnect.com
Q LIU, W PAN, Y WU, X WU… - Chinese Journal of …, 2007 - ingentaconnect.com
… Abstract Objective
Number of citations: 0 www.ingentaconnect.com
X Song, Y Sun, C Zhao, Z He - asian journal of pharmaceutical sciences, 2017 - Elsevier
… The aim of this study is to investigate the pharmacokinetics of 5′-valyl-cytarabine hydrochloride (OPC) when co-administered with cephalexin, which are both the substrates of PepT1. …
Number of citations: 3 www.sciencedirect.com
J Liu, Y Jiang, Y Cui, C Xu, X Ji, Y Luan - International Journal of …, 2014 - Elsevier
… cytarabine hydrochloride and AOT is shown in Scheme 1. For the synthesis of cytarabine-AOT amphiphile, cytarabine hydrochloride and … added to the cytarabine hydrochloride solution. …
Number of citations: 44 www.sciencedirect.com
MK Bach - Cancer Research, 1969 - AACR
A mutant strain of L1210 leukemia was isolated which was 30 times as resistant as the parent strain to growth inhibition by 1-β-d-arabinofuranosylcytosine (cytarabine) hydrochloride (…
Number of citations: 45 aacrjournals.org
C Gomez, MD Blanco, MV Bernardo, R Olmo… - European journal of …, 2004 - Elsevier
Cytarabine (ara-C) was included in albumin microspheres and these microspheres were immersed in a poly(lactide-co-glycolide) (PLGA) film to constitute a comatrix system to develop …
Number of citations: 25 www.sciencedirect.com
KR Liu, GA Peyman, SC She… - … Surgery, Lasers and …, 1989 - journals.healio.com
… In the present study, we encapsulated cytarabine hydrochloride in larger unilamellar liposomes and evaluated its intravitreal toxicity, and compared the results to those found in a …
Number of citations: 26 journals.healio.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.